molecular formula C11H23NO3 B012834 Boc-D-Leucinol CAS No. 106930-51-2

Boc-D-Leucinol

Cat. No.: B012834
CAS No.: 106930-51-2
M. Wt: 217.31 g/mol
InChI Key: LQTMEOSBXTVYRM-SECBINFHSA-N
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Description

Boc-D-Leucinol, also known as ®-N-(tert-Butoxycarbonyl)leucinol, is a derivative of the amino acid leucine. It is commonly used in peptide synthesis and serves as a chiral building block in organic synthesis. The compound has the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mol .

Mechanism of Action

Target of Action

Boc-D-Leucinol is primarily used in peptide synthesis . It is a derivative of the amino acid leucine, and it plays a crucial role in the synthesis of enantiomerically pure α-methyl amines . The primary targets of this compound are the enzymes involved in peptide synthesis .

Mode of Action

The compound interacts with its targets by participating in the Boc solid-phase peptide synthesis . This process involves the formation of peptide bonds, which are crucial for the creation of proteins. This compound, being an amino acid derivative, provides the necessary building blocks for this process .

Biochemical Pathways

This compound is involved in the metabolic pathways related to protein synthesis . As a derivative of leucine, it plays a role in the central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .

Pharmacokinetics

It’s known that the compound has a molecular weight of 21731 , and it’s a light yellowish liquid at room temperature . It has a boiling point of 213 °C and a density of 0.983 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The primary result of this compound’s action is the synthesis of peptides . By participating in peptide synthesis, this compound contributes to the creation of proteins, which are essential for various biological functions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability and efficacy . It’s recommended to store the compound at 2-8 °C . Moreover, safety measures indicate that it should be handled with care to avoid exposure to skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-Leucinol can be synthesized through the reduction of Boc-D-leucinal. The process involves the use of lithium aluminum hydride as a reducing agent in an anhydrous ethyl ether solution. The reaction is carried out under an argon atmosphere at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Leucinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-D-Leucinol is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-Leucinol is unique due to its specific chiral configuration and the presence of the tert-butoxycarbonyl protecting group. This makes it particularly useful in peptide synthesis, where stereochemistry and protection of functional groups are crucial .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTMEOSBXTVYRM-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583402
Record name tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106930-51-2
Record name tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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